

Compound of Interest

Compound Name: Propargyl-PEG4-CH₂CH₂-Boc

Cat. No.: B610260

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: **Propargyl-PEG4-CH₂CH₂-Boc** is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics

Core Mechanism of Action

Propargyl-PEG4-CH₂CH₂-Boc is not a therapeutic agent with a biological mechanism of action, but rather a molecular tool whose "action" is defined

- **Propargyl Group (Terminal Alkyne):** This functional group is the cornerstone for its participation in "click chemistry," specifically the Copper(I)-Catalyzed
- **Polyethylene Glycol (PEG4) Spacer:** The tetraethylene glycol chain is a hydrophilic spacer that confers several critical advantages to the final bioc
- **Boc-Protected Amine:** The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range

This dual-reactivity design allows for a modular and sequential approach to synthesizing complex molecules.^[1] First, the propargyl group is used to "

```
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Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-protected conjugate from Protocol 1
- Trifluoroacetic acid (TFA)[\[8\]](#)
- Anhydrous Dichloromethane (DCM)[\[8\]](#)
- (Optional) Scavenger, e.g., Triisopropylsilane (TIS), to prevent side reactions[\[7\]](#)

Procedure:

- Dissolution: Dissolve the lyophilized or dried Boc-protected conjugate in anhydrous DCM.

- Cooling: Cool the solution to 0°C in an ice bath.[\[7\]](#)
- TFA Addition: Slowly add TFA to a final concentration of 20-50% (v/v).[\[8\]](#) If the conjugate is sensitive to 1
- Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an
- Monitoring: Monitor the reaction by LC-MS until the starting material is completely consumed.
- Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or another suitable

Quantitative Data Summary: Boc Deprotection Conditions

Reagent	Co
TFA	20
HCl	4

Data adapted from common laboratory practices.[\[8\]](#)

Caption: Acid-catalyzed mechanism of Boc deprotection.

Protocol 3: Amine Conjugation via NHS Ester

This protocol describes the final conjugation step, reacting the deprotected amine with an NHS ester-activated

Materials:

- Amine-TFA salt conjugate from Protocol 2
- NHS ester-activated molecule (e.g., a drug or fluorophore)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO) [\[10\]](#)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 7.5-8.5[11][12]

Procedure:

-

Reagent Preparation: Dissolve the amine-TFA salt in the reaction buffer. If neutralization is required, a mi

-

Conjugation: Add a 1.5- to 5-fold molar excess of the NHS ester solution to the amine-containing conjugate s

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]

-

Monitoring: Monitor the reaction by LC-MS.

-

Quenching (Optional): Add an amine-containing buffer like Tris or glycine (20-50 mM final concentration) to

-

Purification: Purify the final bioconjugate using reverse-phase HPLC, SEC, or dialysis.

Quantitative Data Summary: NHS Ester Reaction Parameters

Parameter
pH
Temperature
Buffer Choice
NHS Ester Molar Excess

Applications in Drug Development

The sequential, bioorthogonal chemistry enabled by **Propargyl-PEG4-CH₂CH₂-Boc** is highly valuable in constructi

- Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug to a targeting ar
- PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase fc

Caption: Logical workflow for ADC synthesis.

Conclusion

Propargyl-PEG4-CH₂CH₂-Boc is a powerful and versatile heterobifunctional linker that provides researchers with

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